2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O3S2/c13-10-1-2-11(21-10)22(18,19)17-4-3-9(7-17)20-12-15-5-8(14)6-16-12/h1-2,5-6,9H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXSQPJDKONNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidin-3-yl intermediate: This involves the reaction of pyrrolidine with appropriate sulfonyl chlorides under basic conditions.
Attachment of the thiophene ring: The thiophene ring is introduced through a nucleophilic substitution reaction.
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Final coupling: The pyrrolidin-3-yl intermediate is coupled with the pyrimidine core under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues of Fluoropyrimidine Derivatives
The target compound belongs to a broader class of fluorinated heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
A. Sulfonyl vs. Sulfanyl Linkages
This difference may improve target binding affinity but reduce membrane permeability.
B. Halogen Effects
- In contrast, trifluoromethyl groups (e.g., in ’s compound) offer stronger electron-withdrawing effects, which could stabilize negative charges in enzyme active sites .
C. Core Heterocycle Flexibility
The pyrrolidin-3-yloxy linker introduces conformational flexibility, unlike rigid systems like the chromen-4-one in Example 64 . Flexibility may allow better adaptation to diverse binding pockets but could also reduce selectivity.
D. Fluorine Positioning
- The 5-fluoropyrimidine core in the target compound is strategically placed to mimic endogenous nucleotides, a feature shared with 5-fluorooxindole () .
- In Example 64, multiple fluorines on aromatic rings enhance metabolic stability and π-π stacking interactions .
Biological Activity
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological efficacy, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN2O3S, with a molecular weight of 316.80 g/mol. The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine ring attached via a sulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3S |
| Molecular Weight | 316.80 g/mol |
| LogP | 2.56 |
| PSA (Polar Surface Area) | 90.12 Ų |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidin-3-yl Intermediate : Reaction of pyrrolidine with sulfonyl chlorides.
- Introduction of the Thiophene Ring : Nucleophilic substitution to attach the thiophene moiety.
- Cyclization to Form the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine structure.
- Final Coupling : Combining the pyrrolidin-3-yl intermediate with the pyrimidine core.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. The sulfonyl group may form strong interactions with amino acid residues in target proteins, while the fluorinated pyrimidine enhances binding affinity through hydrophobic interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated its efficacy against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. A recent study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound, where it has shown effectiveness against various bacterial strains in preliminary assays . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on L1210 cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, confirming its potential as an anticancer agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess cytokine production in macrophage cultures.
- Method : Macrophages were stimulated with lipopolysaccharide (LPS) and treated with the compound.
- Results : A marked decrease in TNF-alpha and IL-6 levels was noted, indicating anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
